Nickel--zirconium (2/1)
CAS No.: 12186-89-9
Cat. No.: VC20669324
Molecular Formula: Ni2Zr
Molecular Weight: 208.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 12186-89-9 |
|---|---|
| Molecular Formula | Ni2Zr |
| Molecular Weight | 208.61 g/mol |
| IUPAC Name | nickel;zirconium |
| Standard InChI | InChI=1S/2Ni.Zr |
| Standard InChI Key | NLTSQWJJYCBXPR-UHFFFAOYSA-N |
| Canonical SMILES | [Ni].[Ni].[Zr] |
Introduction
Structural Characterization of NiZr₂
NiZr₂ crystallizes in a tetragonal structure with the space group I4/mcm, as confirmed by X-ray diffraction (XRD) and electron microprobe analyses . The lattice parameters are a = 6.52 Å and c = 5.28 Å, forming a dense atomic arrangement where zirconium atoms occupy the vertices and face centers, while nickel atoms reside in octahedral interstitial sites . This configuration contributes to the compound’s high packing density (6.8 g/cm³) and structural rigidity.
Table 1: Crystallographic Parameters of NiZr₂
| Parameter | Value |
|---|---|
| Space Group | I4/mcm |
| Lattice Constant a | 6.52 Å |
| Lattice Constant c | 5.28 Å |
| Atomic Density | 6.8 g/cm³ |
| Coordination Number | 12 (Zr), 6 (Ni) |
First-principles calculations further validate this structure, demonstrating strong Ni-Zr covalent bonding with partial ionic character due to electronegativity differences (Ni: 1.91, Zr: 1.33) . The calculated bulk modulus of 118 GPa indicates moderate compressibility, aligning with experimental observations .
Synthesis and Phase Formation Kinetics
NiZr₂ forms via solid-state diffusion between nickel and zirconium at elevated temperatures (1046–1213 K) . Diffusion couple studies reveal parabolic layer growth kinetics, governed by volume diffusion mechanisms. The activation energy for interdiffusion in NiZr₂ is 103.0 ± 25.0 kJ/mol, lower than that of NiZr (119.0 ± 13.4 kJ/mol), suggesting faster atomic mobility in the Zr-rich phase .
Table 2: Kinetic Parameters for NiZr₂ Formation
| Parameter | Value |
|---|---|
| Temperature Range | 1046–1213 K |
| Activation Energy (Q) | 103.0 ± 25.0 kJ/mol |
| Growth Rate Constant (k₀) | 1.2 × 10⁻⁷ m²/s |
| Dominant Diffusion Mechanism | Vacancy-mediated |
Notably, the absence of Ni₃Zr and Ni₂₁Zr₅ phases in diffusion zones is attributed to lattice mismatch and kinetic barriers . NiZr₂ preferentially nucleates due to favorable interfacial energy and atomic mobility.
Mechanical and Elastic Properties
NiZr₂ exhibits a unique combination of ductility and strength. Ab initio calculations predict a shear modulus (G) of 48 GPa and Young’s modulus (E) of 126 GPa, lower than those of Ni-rich phases (e.g., Ni₅Zr: G = 92 GPa) . This mechanical softness arises from the Zr-dominated lattice, which accommodates plastic deformation through dislocation glide along (110) planes .
Table 3: Mechanical Properties of NiZr₂
| Property | Value |
|---|---|
| Bulk Modulus (B) | 118 GPa |
| Shear Modulus (G) | 48 GPa |
| Young’s Modulus (E) | 126 GPa |
| Poisson’s Ratio (ν) | 0.31 |
| Vickers Hardness | 3.2 GPa |
Experimental tensile tests on Zr-modified Ni alloys show that NiZr₂ precipitates enhance high-temperature strength, with yield strengths exceeding 400 MPa at 873 K . This is attributed to precipitate-dislocation interactions and coherent interfaces.
Thermodynamic Stability and Phase Equilibria
Thermodynamic assessments using the TCZR1 database confirm NiZr₂’s stability across a broad temperature range (800–1400 K) . The Gibbs free energy of formation (ΔGf) is -28.5 kJ/mol at 298 K, becoming more negative with increasing temperature (-34.2 kJ/mol at 1000 K) . This stability is reinforced by entropy contributions from configurational disorder in the Zr sublattice.
Table 4: Thermodynamic Data for NiZr₂
| Parameter | Value |
|---|---|
| ΔGf (298 K) | -28.5 kJ/mol |
| ΔHf (298 K) | -31.2 kJ/mol |
| Entropy (S, 298 K) | 65.3 J/(mol·K) |
| Decomposition Temp. | 1473 K (peritectic) |
Phase equilibria studies in the Ni-Zr system reveal that NiZr₂ coexists with NiZr and elemental Zr below 1473 K, beyond which it dissolves into a liquid phase .
Electronic Structure and Catalytic Behavior
Density functional theory (DFT) calculations highlight metallic bonding in NiZr₂, with a Fermi surface dominated by Zr 4d and Ni 3d orbitals . The density of states (DOS) near the Fermi level is high (2.1 states/eV/atom), facilitating electron transfer in catalytic applications . Experimental studies demonstrate NiZr₂’s efficacy in ketone synthesis, where it accelerates cross-coupling reactions via a dual Ni-Zr catalytic cycle .
Applications and Future Directions
NiZr₂’s properties make it suitable for:
-
High-Temperature Alloys: As a strengthening precipitate in Ni-Cu-Zr alloys for aerospace components .
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Catalysis: Mediating C–C bond formation in organic synthesis .
-
Hydrogen Storage: Potential use due to Zr’s affinity for hydrogen, though further studies are needed.
Future research should explore nanostructured NiZr₂ for enhanced catalytic activity and additive manufacturing techniques to optimize microstructure.
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